Bis(2-mercaptoethyl) Sulfone Disulfide

概要

説明

Bis(2-mercaptoethyl) sulfone disulfide (CAS 145626-93-3) is a disulfide-reducing agent developed as a superior alternative to dithiothreitol (DTT). It is highly effective in reducing disulfide bonds in aqueous solutions under non-denaturing conditions . Structurally, it contains two mercaptoethyl groups linked via a sulfone and a disulfide bond, enabling rapid and efficient reduction of protein disulfides. Studies demonstrate that it reduces disulfide bonds in immunoglobulin and trypsinogen 5–7 times faster than DTT at pH 7, with even greater efficiency for less accessible bonds (e.g., in α-chymotrypsinogen A) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-mercaptoethyl) sulfone disulfide typically involves the reaction of 2-mercaptoethanol with sulfur dioxide under controlled conditions. The reaction proceeds through the formation of an intermediate sulfone, which is then oxidized to form the disulfide compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The process includes steps such as purification and crystallization to ensure the compound’s high purity .

Types of Reactions:

Reduction: this compound is primarily used as a reducing agent.

Oxidation: The compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Biochemical Research Applications

1.1 Protein Chemistry

BMS is primarily utilized in the field of protein chemistry for its ability to reduce disulfide bonds in proteins. Disulfide bonds are crucial for maintaining the structural integrity of many proteins, and their reduction can facilitate studies on protein folding and stability. BMS has been shown to reduce disulfide bonds significantly faster than traditional reducing agents like dithiothreitol (DTT) under non-denaturing conditions, making it a preferred choice in proteomics research.

1.2 Mechanism of Action

The mechanism by which BMS operates involves a thiol-disulfide interchange process. The thiolate ion generated from BMS attacks disulfide bonds, leading to the formation of mixed disulfides and free thiols. This reaction is essential for maintaining the functional state of cysteine-containing proteins, as approximately 20% of human proteins contain disulfide bonds .

1.3 Stability and Toxicity

BMS exhibits greater stability compared to DTT and lower toxicity, which makes it suitable for various biochemical applications. Its low toxicity profile allows for its use in delicate biological systems without significant side effects .

Medical Applications

2.1 Therapeutic Potential

In medicine, BMS is being investigated for potential therapeutic applications where the reduction of disulfide bonds is necessary. This includes areas such as drug formulation and delivery systems where maintaining protein structure is critical for efficacy .

2.2 Biochemical Assays

BMS is also employed in various biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to effectively reduce disulfide bonds allows researchers to analyze the functional aspects of proteins more accurately .

Industrial Applications

3.1 Pharmaceutical Production

In the pharmaceutical industry, BMS is used in the production of drugs that require the reduction of disulfide bonds during synthesis. Its efficiency and stability make it a valuable reagent in large-scale manufacturing processes .

3.2 Chemical Manufacturing

BMS serves as a reducing agent in various chemical reactions beyond biochemistry, including the synthesis of specialty chemicals where controlling oxidation states is crucial .

Comparison with Other Reducing Agents

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dithiothreitol (DTT) | C4H10O2S2 | Widely used but less stable at low pH; high toxicity |

| β-Mercaptoethanol | C2H6OS | Commonly used but requires large excess; foul-smelling |

| N,N'-Dimethyl-N,N'-bis(mercaptoacetyl)hydrazine | C6H12N2O2S2 | More soluble; lower odor; effective at pH 7 |

| This compound (BMS) | C4H8O2S3 | More efficient; stable; lower toxicity |

BMS stands out due to its balance between effectiveness as a reducing agent and lower toxicity compared to traditional agents like DTT and β-mercaptoethanol .

Case Studies

5.1 Protein Folding Studies

In studies focusing on protein folding, BMS has demonstrated superior performance in reducing disulfide bonds compared to DTT, leading to enhanced understanding of protein misfolding diseases.

5.2 Therapeutic Formulations

Research has indicated that formulations containing BMS can improve the stability and efficacy of therapeutic proteins by maintaining their reduced state during storage and handling .

作用機序

The mechanism of action of bis(2-mercaptoethyl) sulfone disulfide involves the reduction of disulfide bonds in proteins and other biomolecules. The compound donates electrons to the disulfide bond, breaking it and forming two thiol groups. This reaction is facilitated by the compound’s ability to stabilize the intermediate states during the reduction process . The molecular targets include disulfide-containing proteins and enzymes, and the pathways involved are primarily those related to redox reactions .

類似化合物との比較

Dithiothreitol (DTT)

- Reducing Efficiency: DTT (E°′ ≈ −0.33 V) has a higher thermodynamic driving force but shorter half-life in solution, requiring frequent preparation. Bis(2-mercaptoethyl) sulfone disulfide outperforms DTT kinetically in reducing specific protein disulfides (e.g., 2.3× faster for α-chymotrypsinogen A) .

- Stability : DTT oxidizes rapidly in air, whereas this compound shows better stability .

- Applications: DTT’s cyclization upon oxidation limits its utility in non-aqueous media, while this compound’s linear structure avoids this issue .

N,N’-Dimethyl-N,N’-bis(mercaptoacetyl)hydrazine (DMH)

- Solubility : DMH is water-soluble but less effective in organic solvents. This compound maintains efficacy in aqueous systems .

2,3-Bis(mercaptomethyl)pyrazine (BMMP)

- Stereoelectronic Effects: BMMP’s rigid pyrazine backbone enhances disulfide bond accessibility, but its synthesis involves hazardous Mitsunobu reactions. This compound avoids such complexities .

- Efficiency : BMMP’s reducing capacity is comparable to DTT but lacks the accelerated kinetics of this compound .

2-(Dibenzylamino)butane-1,4-dithiol (DABDT)

- Solubility: DABDT excels in non-aqueous media, unlike this compound, which is optimized for aqueous solutions .

meso-2,5-Dimercapto-N,N,N’,N’-tetramethyladipamide (meso-DTA)

- Design : meso-DTA addresses DTT’s instability but lacks the sulfone group, which in this compound enhances electron withdrawal and thiol reactivity .

Data Tables

Table 1: Key Properties of Disulfide-Reducing Agents

Table 2: Application-Specific Performance

| Protein Substrate | This compound Efficiency | DTT Efficiency |

|---|---|---|

| Immunoglobulin | 5–7× faster | 1× |

| Trypsinogen | 5–7× faster | 1× |

| α-Chymotrypsinogen A | 2.3× faster | 1× |

Research Findings and Mechanistic Insights

- Selectivity: Unlike strong reducers (e.g., TCEP), this compound avoids over-reduction in monoclonal antibodies, though weaker agents (β-mercaptoethanol) are preferred in sensitive applications .

- Industrial Relevance: Its cost-effectiveness and stability make it suitable for large-scale protein engineering, though DABDT is preferred in non-aqueous bioconjugation .

生物活性

Bis(2-mercaptoethyl) sulfone disulfide (BMS), a synthetic compound characterized by its unique structure featuring two mercaptoethyl groups linked by a sulfone moiety, has garnered attention for its significant biological activity, particularly as a reducing agent for disulfide bonds in proteins. This article delves into the mechanisms, biochemical properties, and applications of BMS, supported by data tables and case studies.

BMS primarily functions as a reducing agent through the cleavage of disulfide bonds in proteins. The mechanism involves a thiol-disulfide interchange process where the thiolate ion generated from BMS attacks the disulfide bond, leading to the formation of mixed disulfides and free thiols. This reaction is crucial for maintaining the functional state of cysteine-containing proteins, which are integral to various biological processes.

Key Reactions

- Reduction of Disulfide Bonds : BMS effectively reduces native disulfide bonds at physiological pH, essential for protein structure and function.

- Comparison with Dithiothreitol (DTT) : Studies indicate that BMS reduces accessible disulfide bonds in immunoglobulin and trypsinogen 5 to 7 times faster than DTT under non-denaturing conditions at pH 7.

BMS exhibits several biochemical properties that enhance its utility in research:

- Water Solubility : This characteristic suggests good bioavailability and ease of use in aqueous solutions.

- Low Toxicity : Compared to other reducing agents like DTT, BMS has shown lower toxicity, making it preferable for various applications .

Table 1: Comparison of Reducing Agents

| Property | This compound | Dithiothreitol (DTT) |

|---|---|---|

| Reduction Rate | 5-7 times faster at pH 7 | Baseline |

| Water Solubility | High | High |

| Toxicity | Low | Moderate |

| Stability | High | Moderate |

Cellular Effects

The cellular effects of BMS are primarily related to its role in protein folding and stability. By reducing disulfide bonds, BMS can facilitate proper protein conformation and prevent misfolding, which is critical for maintaining cellular function.

Case Study: Protein Folding

In a study involving immunoglobulin G (IgG), BMS was shown to significantly enhance the yield of properly folded protein compared to DTT. This was attributed to its faster reduction kinetics, allowing for more efficient refolding processes .

Applications in Research

BMS has been utilized in various biochemical applications:

- Protein Structure Studies : It aids in analyzing protein structures by enabling the reduction of disulfide bonds, which can reveal insights into protein dynamics and interactions.

- Antibacterial Activity : Research indicates that compounds similar to BMS exhibit antibacterial properties by generating reactive oxygen species (ROS) that disrupt bacterial metabolism .

Table 2: Antibacterial Efficacy of Related Compounds

| Compound Name | MIC against S. aureus (µg/mL) | Mechanism of Action |

|---|---|---|

| S,S'-bis(isopropoxy) disulfide | 0.5 | Inhibits fatty acid biosynthesis |

| S,S'-bis(p-nitrophenyl) disulfide | Varies | Forms mixed disulfides with thiols |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing bis(2-mercaptoethyl) sulfone disulfide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution reactions between bis(2-mercaptoethyl) sulfone and halopyridines. However, low yields are common due to competing oxidation of thiol intermediates to disulfides and unreacted starting materials . To optimize:

- Use anhydrous, oxygen-free conditions (e.g., nitrogen atmosphere) to suppress thiol oxidation .

- Employ polar aprotic solvents (e.g., diisopropylethylamine) to enhance nucleophilicity of the thiolate ion .

- Monitor reaction progress via HPLC or TLC to identify incomplete conversions and adjust reaction times/temperatures.

Q. How can researchers characterize this compound and distinguish it from its oxidation byproducts?

- Methodological Answer :

- Spectroscopy : Use H NMR to identify thiol (-SH) protons (δ ~1.5–2.5 ppm) and sulfone groups (δ ~3.5–4.0 ppm). Disulfide formation eliminates -SH signals .

- Mass Spectrometry : ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M+H] for bis(2-mercaptoethyl) sulfone vs. [M] for disulfides) .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm resolves disulfide byproducts, which elute later due to higher hydrophobicity .

Q. What are common side reactions during the use of this compound in nucleophilic substitutions, and how can they be mitigated?

- Methodological Answer :

- Oxidation to Disulfides : Thiol intermediates are prone to air oxidation. Use reducing agents (e.g., DTT) or inert atmospheres during reactions .

- Oligomerization : Excess base (e.g., NaH) can lead to oligomerization of thiolates. Titrate base carefully and monitor stoichiometry .

- Competitive Elimination : In reactions with dihalopyridines, elimination may compete with substitution. Lower temperatures (e.g., 0–25°C) favor substitution pathways .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling or polymer applications?

- Methodological Answer :

- Sulfone Group Effects : The electron-withdrawing sulfone group enhances thiolate nucleophilicity, enabling efficient SAr reactions with electron-deficient aromatics. Computational studies (DFT) can predict reactive sites .

- Disulfide Dynamics : Redox-active disulfide bonds enable dynamic covalent chemistry. Use cyclic voltammetry to assess redox potentials and reversibility under varying pH .

- Polymer Applications : In proton-exchange membranes (PEMs), sulfone disulfides may improve oxidative stability. Test hydrolytic/thermal stability via accelerated aging (e.g., 80°C, 90% RH) and measure proton conductivity with impedance spectroscopy .

Q. What mechanistic insights explain the low yields of pyridyl sulfide derivatives in reactions with this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : In reactions with 2-chloropyridine, the thiolate intermediate undergoes rapid oxidation to disulfides before substitution completes. Use stopped-flow kinetics to quantify oxidation rates .

- Solvent Effects : Non-polar solvents (e.g., xylene) reduce thiolate solvation, lowering nucleophilicity. Switch to HMPA or DMF to stabilize the thiolate ion .

- Leaving Group Ability : Compare reactivity with 2-bromo- vs. 2-chloropyridines. Bromides react faster (lower activation energy), reducing side-product formation .

Q. How can this compound be utilized in designing redox-responsive drug delivery systems?

- Methodological Answer :

- Disulfide Linkages : Incorporate the disulfide into polymeric carriers (e.g., PEG-PLGA) to enable glutathione-triggered drug release. Validate using fluorescence quenching assays in reducing vs. non-reducing environments .

- In Vivo Stability : Assess pharmacokinetics in murine models by tracking S-labeled compounds via gamma counting. Compare biodistribution in tumors vs. healthy tissues .

- Toxicity Screening : Test cytotoxicity in HepG2 cells using MTT assays and monitor ROS generation to ensure biocompatibility .

Q. Data Contradictions and Validation

Q. How should researchers address discrepancies in reported reaction outcomes (e.g., product distributions) for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, base source, temperature control) to rule out procedural variability .

- Byproduct Identification : Use LC-MS/MS to characterize minor products (e.g., oligomers or oxidized species) unreported in prior studies .

- Computational Modeling : Apply DFT calculations to predict reaction pathways and compare with experimental outcomes. For example, model transition states for substitution vs. elimination in dihalopyridine reactions .

特性

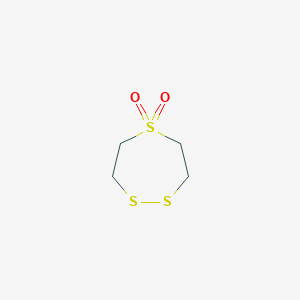

IUPAC Name |

1,2,5-trithiepane 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXYCMBQCPKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。